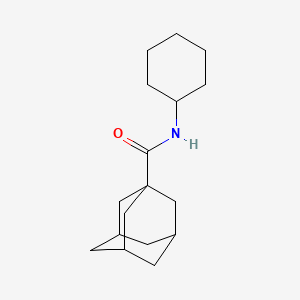

N-cyclohexyladamantane-1-carboxamide

説明

N-Cyclohexyladamantane-1-carboxamide is a small molecule that has drawn the attention of scientists and researchers in several fields due to its unique properties and potential applications. It has a molecular formula of C17H27NO and a molecular weight of 261.40 .

Synthesis Analysis

The synthesis of N-cyclohexyladamantane-1-carboxamide can be carried out in the sulfuric acid media . The yield of this reaction is reported to be 96% . Carbodiimides, a unique class of heterocumulene compounds, have been extensively used in the synthesis of N-heterocycles, including N-cyclohexyladamantane-1-carboxamide .Molecular Structure Analysis

The molecular structure of N-cyclohexyladamantane-1-carboxamide can be analyzed using various spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies . Detailed and comprehensive analytical data have been acquired for this compound .科学的研究の応用

Cross-Dehydrogenative Coupling Reactions

Research on the direct carbamoylation of C–H and X–H bonds with formamides through cross-dehydrogenative coupling reactions has seen significant growth. This novel approach is effective in preparing a variety of carboxamide, carbamate, and urea derivatives, which are prevalent in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).

Gold-Catalyzed Cycloisomerization

N-propargylindole-2-carboxamides undergo AuCl3-catalyzed cycloisomerization to yield beta-carbolinones. These derivatives are used in Pd(0)-catalyzed cross-coupling chemistry for synthesizing lavendamycin analogues (England & Padwa, 2008).

Synthesis of Antitumor Compounds

2-cyanoaziridine-1-carboxamides synthesized from 2-cyanoaziridine and appropriate isocyanates have shown activity against various tumor cells, including strains resistant to common anticancer drugs. The lipophilicity of substituents correlates with their potency (Iyengar et al., 1999).

Apoptosis Inducers in Cancer Treatment

Cyclohexane-1-carboxamides have been synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines. For instance, one compound exhibited promising activity against the breast cancer cell line MCF-7 (Abd-Allah & Elshafie, 2018).

Antibacterial Activity

Studies have synthesized and evaluated the biological activity of various carboxamide derivatives, demonstrating their potential as antibiotics and antibacterial drugs (Ahmed, 2007).

Antituberculosis Agents

Indole-2-carboxamides have been identified as a promising class of antituberculosis agents, with derivatives showing improved in vitro activity compared to standard TB drugs. The structural modifications in these compounds significantly improved metabolic stability (Kondreddi et al., 2013).

Potential Mosquito Repellents

Carboxamide derivatives have been explored as potential mosquito repellents, with certain compounds exhibiting superior efficacy to DEET in tests (Katritzky et al., 2010).

Synthesis and Characterization for Analytical Purposes

The synthesis and characterization of carboxamide derivatives are crucial for analytical identification, extending the possibility of orthogonal analysis for forensic, toxicological, and clinical purposes (Dybowski et al., 2020).

Novel Approaches in Organic Synthesis

Research has explored novel approaches in the synthesis of carboxamides, contributing significantly to advancements in organic chemistry and drug development. For instance, the photocy-clization of N-formyl-N-methyl α,β-unsaturated amides has been investigated for the synthesis of azetidine-2,4-diones (Maruyama, Ishitoku, & Kubo, 1980).

Potential in Drug Discovery

Carboxamides play a significant role in drug discovery, with studies exploring their potential in creating new therapeutic agents, such as negative allosteric modulators of the dopamine D2 receptor (Mistry et al., 2015).

作用機序

Target of Action

This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

Carboxamide derivatives have been shown to exhibit anti-proliferative activities, suggesting that they may interact with cellular targets to inhibit cell growth .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

Carboxamide derivatives have been associated with anti-proliferative activities, suggesting that they may induce changes at the molecular and cellular levels .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .

特性

IUPAC Name |

N-cyclohexyladamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c19-16(18-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,1-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHAGPWZIKDXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Dipropylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2754649.png)

![N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2754655.png)

![4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754660.png)

![Sodium;6-(3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)pyridine-2-carboxylate](/img/structure/B2754663.png)

![4-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazin-2-one](/img/structure/B2754665.png)

![N-(furan-2-ylmethyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2754669.png)

![7-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2754671.png)